molecular formula C19H23NO4 B1235100 Salutaridinol

Salutaridinol

Katalognummer B1235100
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: LLSADFZHWMEBHH-TYILLQQXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(7S)-salutaridinol is a salutaridinol. It is a conjugate base of a (7S)-salutaridinol(1+).

Wissenschaftliche Forschungsanwendungen

Enzymatic Synthesis in Saccharomyces cerevisiae

Salutaridinol plays a key role in the synthesis of morphinan alkaloids, which are potent analgesics. A study by Fossati et al. (2015) explored the feasibility of synthesizing these alkaloids in recombinant Saccharomyces cerevisiae, starting from the precursor (R,S)-norlaudanosoline. The pathway included key enzymes like salutaridine synthase (PsSAS), salutaridine reductase (PsSAR), and salutaridinol acetyltransferase (PsSAT) (Fossati et al., 2015).

Role in Morphine Biosynthesis

Grothe et al. (2001) identified salutaridinol 7-O-acetyltransferase as crucial in morphine biosynthesis in the opium poppy, Papaver somniferum. This enzyme catalyzes the conversion of salutaridinol to salutaridinol-7-O-acetate, a precursor of thebaine, a key component in the morphine pathway (Grothe, Lenz, & Kutchan, 2001).

Enhancement of Morphinan Alkaloid Production

Research by Sharafi et al. (2013) demonstrated that overexpression of the SalAT gene in Papaver bracteatum hairy root cultures significantly increased the production of morphinan alkaloids like thebaine, codeine, and morphine (Sharafi et al., 2013).

Genetic Engineering for Alkaloid Production

Allen et al. (2007) showed that altering the expression of the gene encoding salutaridinol 7-O-acetyltransferase in opium poppy impacts the accumulation of alkaloids like morphine, codeine, and thebaine. This study provides insights into the genetic manipulation of opium poppy for specific alkaloid production (Allen et al., 2007).

Structural and Functional Analysis

Ziegler et al. (2009) studied salutaridine reductase, an enzyme involved in morphine biosynthesis, to understand substrate binding and inhibition. This research contributes to the detailed understanding of the morphine biosynthetic pathway (Ziegler, Brandt, Geissler, & Facchini, 2009).

Discovery and Characterization

Lotter et al. (1992) provided an important revision in the understanding of salutaridinol's structure, specifically its configuration at C-7, which is vital for morphine biosynthesis (Lotter, Gollwitzer, & Zenk, 1992).

Interaction and Co-Expression Studies

Comparative Transcript and Alkaloid Profiling

Ziegler et al. (2006) compared alkaloid profiles with gene expression profiles across different Papaver species to identify key enzymes in morphine biosynthesis, including salutaridine reductase (Ziegler et al., 2006).

Enzyme Purification and Characterization

Lenz and Zenk (1995) achieved near-homogeneity purification of acetyl coenzyme A:salutaridinol-7-O-acetyltransferase from Papaver somniferum cell cultures. This enzyme plays a critical role in converting salutaridinol to salutaridinol-7-O-acetate, a new intermediate in morphine biosynthesis (Lenz & Zenk, 1995).

X-Ray Diffraction Analysis

Higashi et al. (2010) used X-ray diffraction to analyze the structure of salutaridine reductase from Papaver somniferum, providing a deeper understanding of its role in the opium poppy's analgesic compound biosynthesis (Higashi, Smith, Jez, & Kutchan, 2010).

Oxidoreductase Purification and Characterization

Gerardy and Zenk (1993) discovered and purified an enzyme from Papaver somniferum that reduces salutaridine to salutaridinol, highlighting its substrate specificity and role in opium alkaloid biosynthesis (Gerardy & Zenk, 1993).

Atomic Structure of Salutaridine Reductase

Higashi et al. (2010) reported the atomic structure of salutaridine reductase, a key enzyme in morphine and codeine biosynthesis, providing insights into its function and catalytic mechanism (Higashi, Kutchan, & Smith, 2010).

Eigenschaften

Produktname

Salutaridinol

Molekularformel

C19H23NO4

Molekulargewicht

329.4 g/mol

IUPAC-Name

(1S,9R,12S)-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene-3,12-diol

InChI

InChI=1S/C19H23NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9-10,13-14,21-22H,6-8H2,1-3H3/t13-,14+,19+/m1/s1

InChI-Schlüssel

LLSADFZHWMEBHH-TYILLQQXSA-N

Isomerische SMILES

CN1CC[C@]23C=C([C@H](C=C2[C@H]1CC4=C3C(=C(C=C4)OC)O)O)OC

Kanonische SMILES

CN1CCC23C=C(C(C=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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